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(R,E)-3-Amino-6-phenylhex-5-enoic acid is an organic compound characterized by its unique structural features, including an amino group, a phenyl group, and a double bond within a hexanoic acid framework. The compound has the molecular formula and is often encountered in its hydrochloride form, which enhances its solubility in water and stability for various applications . This compound is notable for its potential biological activities and applications in medicinal chemistry.
These reactions facilitate the synthesis of diverse compounds with varied biological properties.
The biological activity of (R,E)-3-Amino-6-phenylhex-5-enoic acid is primarily attributed to its structural components. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group enables hydrophobic interactions. These interactions may influence several biochemical pathways, potentially leading to therapeutic effects. Preliminary studies suggest that this compound may exhibit neuroprotective properties and could be explored for its role in modulating neurotransmitter systems .
The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid typically involves several steps:
(R,E)-3-Amino-6-phenylhex-5-enoic acid has several applications in various fields:
Interaction studies of (R,E)-3-Amino-6-phenylhex-5-enoic acid focus on its binding affinities with various biological targets. The presence of both an amino group and a phenyl ring allows this compound to engage in multiple types of interactions within biological systems. Research indicates that it may interact with neurotransmitter receptors, influencing signaling pathways involved in neurological functions .
Similar compounds include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Amino-6-phenylhexanoic acid | Lacks the double bond present in (R,E)-3-Amino... | Saturated structure; different reactivity profile |
| 3-Amino-6-phenylhex-5-enoic acid | Free acid form without hydrochloride salt | Retains double bond; different solubility characteristics |
| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | N-Fmoc protected β-amino acid | Used primarily in peptide synthesis; enhanced stability |
Uniqueness: (R,E)-3-Amino-6-phenylhex-5-enoic acid stands out due to its combination of an amino group, phenyl group, and a double bond, providing distinct chemical reactivity and potential biological activity compared to its analogs.
(R,E)-3-Amino-6-phenylhex-5-enoic acid belongs to the class of unsaturated γ-amino acids. Its molecular formula, $$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$, reflects a hexenoic acid backbone substituted with an amino group at the third carbon and a phenyl group at the sixth position. The stereodescriptor "(R,E)" specifies the absolute configuration at the chiral center (C3) as R and the geometry of the double bond (C5–C6) as trans. This configuration critically influences its three-dimensional conformation and intermolecular interactions.
Key functional groups include:
The interplay between these groups creates a bifunctional molecule capable of participating in both polar and nonpolar interactions.
X-ray crystallographic data for the hydrochloride salt (PubChem CID 24820693) reveals a molecular weight of 241.71 g/mol and a crystalline lattice stabilized by ionic interactions between the protonated amino group and chloride counterion. The E configuration of the double bond ensures minimal steric hindrance between the phenyl group and the amino acid backbone, favoring an extended conformation.